2-Methoxynicotinonitrile

Description

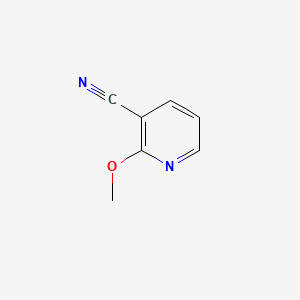

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWZCGMZILLKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291126 | |

| Record name | 2-methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7254-34-4 | |

| Record name | 2-Methoxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7254-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 73298 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007254344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7254-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxynicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A One-Step Synthesis of 2-Methoxynicotinonitrile: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 2-Methoxynicotinonitrile in Modern Drug Discovery

This compound, a substituted pyridine derivative, represents a critical building block in the synthesis of a diverse array of pharmaceutical and agrochemical agents. Its unique electronic and structural properties, conferred by the electron-withdrawing nitrile group and the electron-donating methoxy group, render it a versatile intermediate for constructing complex molecular architectures. The strategic placement of these functionalities on the pyridine scaffold allows for selective and efficient downstream chemical transformations, making it a highly sought-after precursor in medicinal chemistry. This guide provides a comprehensive, one-step protocol for the synthesis of this compound, grounded in the principles of nucleophilic aromatic substitution, and is designed to be a self-validating system for ensuring high purity and yield.

The Core Synthesis: A Nucleophilic Aromatic Substitution Approach

The most direct and efficient route to this compound is a one-step nucleophilic aromatic substitution (SNAr) reaction. This method leverages the inherent electrophilicity of the pyridine ring, which is further enhanced by the presence of the electron-withdrawing cyano group at the 3-position. The reaction proceeds by the displacement of a suitable leaving group, typically a halide, at the 2-position by a methoxide nucleophile.

Mechanistic Rationale: Understanding the "Why"

The SNAr mechanism is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile (methoxide ion) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the leaving group (chloride). This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, is stabilized by the electron-withdrawing nitrile group. In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.

The choice of 2-chloronicotinonitrile as the starting material is predicated on the good leaving group ability of the chloride ion and the activation provided by the adjacent nitrile group. Methanol serves as both the solvent and the precursor to the nucleophile, sodium methoxide, which is generated in situ or added as a pre-formed reagent.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a robust and reproducible method for the synthesis of this compound. In-process controls and post-synthesis characterization ensure the integrity of the final product.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Chloronicotinonitrile | C₆H₃ClN₂ | 138.55 | ≥98% | Sigma-Aldrich |

| Sodium Methoxide | CH₃ONa | 54.02 | ≥95% | Sigma-Aldrich |

| Anhydrous Methanol | CH₃OH | 32.04 | ≥99.8% | Fisher Scientific |

| Dichloromethane | CH₂Cl₂ | 84.93 | ≥99.5% | VWR |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% | Sigma-Aldrich |

Step-by-Step Methodology

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinonitrile (10.0 g, 72.2 mmol).

-

Solvent and Reagent Addition: Add anhydrous methanol (100 mL) to the flask and stir until the 2-chloronicotinonitrile is completely dissolved. Carefully add sodium methoxide (4.30 g, 79.6 mmol, 1.1 equivalents) to the solution in portions. The addition of sodium methoxide is exothermic and should be done with caution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours.

-

In-Process Control (TLC Monitoring): Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting material spot (2-chloronicotinonitrile) is no longer visible.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add dichloromethane (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate or by column chromatography on silica gel (7:3 hexane/ethyl acetate) to afford this compound as a white to off-white solid.

Visualizing the Workflow

Caption: Quality control workflow for the validation of synthesized this compound.

Conclusion

This guide has outlined a robust and reliable one-step synthesis of this compound via nucleophilic aromatic substitution. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers and drug development professionals can confidently produce this valuable intermediate with high purity and yield. The integration of in-process controls and comprehensive analytical characterization ensures a self-validating system, upholding the principles of scientific integrity and reproducibility.

References

- Vertex AI Search. (2026). The Role of this compound in Fine Chemical Manufacturing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiyL-tzR8yVlta3WBpgnM_ROSK87Pi-tJ9ke8PBUHEf2XpDR2k0NjwscFiwxwzlSF5soUAZBGoO09P5ZGBh9baWaNXsPSiogVxstcmEvRrht512iAwZPTbbcKyPZbYnlaP9WxT0wZQ0201kChA7xcscthli76tGHDkx9ymRYjrjODWgph0Uas3MCHa3orZPOAJhAf5Zui5WtYoFTScijzbcWMjznU1I8bc3f01TjapGnxZ]

A Comprehensive Technical Guide to 2-Methoxynicotinonitrile: Structure, Synthesis, and Applications

Introduction: The Strategic Value of a Versatile Heterocycle

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant portion of marketed pharmaceuticals. Among these, 2-Methoxynicotinonitrile stands out as a deceptively simple yet highly versatile intermediate. Its unique arrangement of a methoxy group and a nitrile group on a pyridine core offers a rich platform for synthetic elaboration, enabling access to complex molecular architectures.

This guide provides an in-depth technical overview of this compound for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple data sheet, we will explore the causality behind its synthesis, the logic of its structural verification through spectroscopy, and its proven applications as a precursor to high-value compounds. The protocols and data presented herein are designed to serve as a self-validating system, empowering scientists to confidently synthesize, characterize, and utilize this important chemical scaffold. The nicotinonitrile framework is a well-established pharmacophore, appearing in numerous drugs, and this guide will illuminate the role of the 2-methoxy derivative as a key entry point into this chemical space.[1]

Molecular Identity and Structure

IUPAC Nomenclature and Key Identifiers

The unambiguous identification of a chemical entity is the foundation of reproducible science. According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for this compound is 2-methoxypyridine-3-carbonitrile .[2][3] It is also commonly referred to as 3-Cyano-2-methoxypyridine.[4]

For practical laboratory and procurement purposes, the following identifiers are critical:

| Identifier | Value | Source(s) |

| CAS Number | 7254-34-4 | [2][4][5] |

| Molecular Formula | C₇H₆N₂O | [4][5] |

| Molecular Weight | 134.14 g/mol | [5] |

| PubChem CID | 252099 | [2][3] |

| InChI Key | IHWZCGMZILLKFD-UHFFFAOYSA-N | [2][5] |

| SMILES | COC1=C(C=CC=N1)C#N | [2][3] |

Molecular Structure Elucidation

The structure of this compound consists of a central pyridine ring functionalized at the C2 and C3 positions. The methoxy group (-OCH₃) at C2 is an electron-donating group, which influences the reactivity of the ring. The nitrile group (-C≡N) at C3 is a strong electron-withdrawing group, a feature often exploited in medicinal chemistry as a hydrogen bond acceptor or a bioisostere for other functional groups.

Caption: Molecular Structure of 2-methoxypyridine-3-carbonitrile.

Physicochemical Properties

A thorough understanding of a compound's physical properties is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Physical Form | Solid | [5] |

| Melting Point | 58-62 °C | [4] |

| Density | 1.16 g/cm³ | [4] |

| Purity (Typical) | >97% | [4] |

Synthesis and Mechanistic Insights

Preferred Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)

From a process chemistry perspective, the most reliable and scalable synthesis of this compound involves the nucleophilic aromatic substitution (SₙAr) of a halogenated precursor, typically 2-chloronicotinonitrile.

Causality of the Experimental Design: The choice of this pathway is dictated by fundamental principles of organic reactivity. The pyridine ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic attack. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitrile group ortho to the chlorine atom. This group acts as an "electron sink," stabilizing the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[6] Sodium methoxide is selected as the nucleophile source due to its high reactivity, ready availability, and the fact that its conjugate acid (methanol) can serve as an inexpensive and effective solvent.[4]

Experimental Protocol: Synthesis from 2-Chloronicotinonitrile

This protocol is a representative procedure adapted from established methods for SₙAr reactions on electron-deficient halopyridines.[4][5]

Materials:

-

2-Chloronicotinonitrile

-

Sodium methoxide (NaOMe) or sodium metal

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Methoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), prepare a solution of sodium methoxide in anhydrous methanol. Scientist's Note: If starting from sodium metal, carefully add small pieces of sodium (1.1 equivalents) to anhydrous methanol at 0 °C and allow it to fully dissolve before proceeding.

-

Addition of Precursor: To the stirred methoxide solution, add 2-chloronicotinonitrile (1.0 equivalent) portion-wise or as a solution in a minimal amount of anhydrous methanol. The addition may be exothermic; maintain the temperature as needed with a water bath.

-

Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically requires 1-3 hours.

-

Work-up: a. Cool the reaction mixture to room temperature and remove the methanol solvent under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in water and transfer to a separatory funnel. c. Extract the aqueous layer with dichloromethane (3 x volumes). d. Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a solid.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound via SₙAr.

Spectroscopic Characterization (The Self-Validating System)

Structural confirmation is non-negotiable. The combination of NMR and IR spectroscopy provides a robust, self-validating dataset to confirm the identity and purity of the synthesized this compound. The following data represents the expected spectral features based on the known effects of the present functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is the primary tool for confirming the arrangement of protons on the pyridine ring.

-

Expected Chemical Shifts (CDCl₃, 400 MHz):

-

~8.3 ppm (dd, 1H): The proton at C6 (H6) is expected furthest downfield. It is coupled to both H5 and H4, appearing as a doublet of doublets.

-

~7.8 ppm (dd, 1H): The proton at C4 (H4) is deshielded by the adjacent nitrile group. It is coupled to H5 and H6, also appearing as a doublet of doublets.

-

~7.1 ppm (dd, 1H): The proton at C5 (H5) is coupled to both H4 and H6.

-

~4.1 ppm (s, 3H): The three protons of the methoxy (-OCH₃) group are chemically equivalent and not coupled to any other protons, thus appearing as a sharp singlet. The chemical shift around 4 ppm is characteristic for methoxy groups attached to an aromatic system.[1][7]

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

-

Expected Chemical Shifts (CDCl₃, 100 MHz):

-

~163 ppm: The C2 carbon, attached to the electronegative oxygen of the methoxy group, will be the most downfield of the ring carbons.

-

~152 ppm: The C6 carbon.

-

~142 ppm: The C4 carbon.

-

~118-120 ppm: The C5 carbon.

-

~115 ppm: The nitrile carbon (-C≡N). This is a characteristic shift for nitrile carbons.[8]

-

~105 ppm: The C3 carbon, which is a quaternary carbon attached to the nitrile group.

-

~54 ppm: The carbon of the methoxy (-OCH₃) group.[1]

-

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for confirming the presence of key functional groups, particularly the nitrile.

-

Expected Characteristic Absorptions (cm⁻¹):

-

~3100-3000 cm⁻¹ (weak-medium): Aromatic C-H stretching.

-

~2950 cm⁻¹ (weak): Aliphatic C-H stretching from the methoxy group.

-

~2230-2220 cm⁻¹ (strong, sharp): This is the most diagnostic peak. The C≡N stretching vibration of the nitrile group appears in this region as a strong and unmistakable absorption.

-

~1600-1450 cm⁻¹ (medium): Aromatic C=C and C=N ring stretching vibrations.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

Applications in Medicinal Chemistry and Drug Discovery

The Nicotinonitrile Scaffold in Pharmaceuticals

The nicotinonitrile (3-cyanopyridine) core is a privileged scaffold in medicinal chemistry.[1] Its rigid structure presents vectors for substitution in defined three-dimensional space, and the nitrile group is a versatile functional handle. It can act as a potent hydrogen bond acceptor, engage in dipole-dipole interactions, or serve as a stable, non-metabolized group to occupy a hydrophobic pocket. Furthermore, the nitrile can be synthetically transformed into other critical functional groups like amides, carboxylic acids, or amines.

Role as a Versatile Synthetic Intermediate

This compound is a valuable starting point for building molecular complexity. The methoxy and nitrile groups provide orthogonal reactivity, allowing for selective chemical transformations.

-

Nitrile Group Transformations: The nitrile can be hydrolyzed to a primary amide or a carboxylic acid, or reduced to a primary amine, opening up avenues for amide coupling, esterification, and other functionalizations.

-

Methoxy Group as a Handle: The methoxy group can be cleaved under specific conditions (e.g., with BBr₃) to reveal a 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer. This pyridone is a common structural motif in pharmaceuticals.

-

Ring Functionalization: The existing substituents direct further electrophilic or nucleophilic substitutions on the pyridine ring, allowing for the introduction of additional diversity elements.

Logical Workflow: From Building Block to Drug Candidate

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 3. compoundchem.com [compoundchem.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sites.temple.edu [sites.temple.edu]

An In-depth Technical Guide to the Solubility of 2-Methoxynicotinonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methoxynicotinonitrile (CAS No. 7254-34-4), a pivotal building block in pharmaceutical and agrochemical research and development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the theoretical and practical aspects of its solubility in organic solvents. Given the limited availability of specific public data, this guide also presents a robust experimental framework for determining its solubility profile.

Introduction to this compound

This compound, also known as 2-methoxy-3-cyanopyridine, is a pyridine derivative featuring a methoxy group at the 2-position and a nitrile group at the 3-position.[1][2] Its molecular structure imparts a unique combination of polarity and reactivity, making it a versatile intermediate in the synthesis of complex organic molecules.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [2] |

| Molecular Weight | 134.14 g/mol | [2] |

| Melting Point | 58-62 °C | [1] |

| Density | 1.16 g/cm³ | [1] |

| IUPAC Name | 2-methoxypyridine-3-carbonitrile | [2][3] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a solvent. This principle suggests that substances with similar polarities are more likely to be miscible or soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure and Polarity of this compound:

The this compound molecule possesses both polar and non-polar characteristics:

-

Polar Features: The nitrogen atom in the pyridine ring, the nitrile group (-C≡N), and the oxygen atom in the methoxy group (-OCH₃) are electronegative, creating regions of partial negative charge. The hydrogen atoms on the methyl group and the pyridine ring have partial positive charges. These features allow for dipole-dipole interactions and potential hydrogen bonding with protic solvents.

-

Non-Polar Features: The aromatic pyridine ring itself contributes to the non-polar character of the molecule, allowing for van der Waals interactions with non-polar solvents.

Predictive Solubility in Common Organic Solvents:

Based on its structure, we can make the following qualitative predictions:

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Such as acetone, acetonitrile, and ethyl acetate. These solvents can engage in dipole-dipole interactions with this compound.

-

Polar Protic Solvents: Such as methanol and ethanol. These solvents can form hydrogen bonds with the nitrogen and oxygen atoms of this compound, in addition to dipole-dipole interactions.

-

-

Moderate Solubility Expected in:

-

Slightly Polar/Non-Polar Aromatic Solvents: Such as toluene and benzene. The aromatic ring of these solvents can interact with the pyridine ring of this compound through π-π stacking.

-

Chlorinated Solvents: Such as dichloromethane.

-

-

Low Solubility Expected in:

-

Non-Polar Aliphatic Solvents: Such as hexane and cyclohexane. The interactions between the polar functional groups of this compound and these non-polar solvents are weak.

-

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound.

Caption: Intermolecular forces governing the solubility of this compound.

Experimental Determination of Solubility

Due to the lack of publicly available quantitative solubility data for this compound, experimental determination is crucial for obtaining accurate values. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute with a known volume of the solvent in a sealed container at a constant temperature. The agitation continues until the solution reaches equilibrium, meaning the concentration of the dissolved solute is at its maximum (saturation). After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined analytically.

Detailed Experimental Protocol

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Conical flasks with stoppers or screw-cap vials

-

Orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Sample Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a conical flask or vial.

-

Addition of Solvent: Add a precise volume of the chosen organic solvent to the flask.

-

Equilibration: Seal the flask and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L.

The following flowchart outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

References

- The Role of this compound in Fine Chemical Manufacturing.

- Chemical Label for this compound.

- This compound | CAS 7254-34-4 | Supplier - Benchchem.

- GHS 11 (Rev.11) SDS Word 下载CAS: 7254-34-4 Name: this compound - XiXisys.

- This compound | 7254-34-4 - J&K Scientific LLC.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 2-Methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture of 2-Methoxynicotinonitrile

This compound, with the CAS number 7254-34-4, is a pyridine-based heterocyclic compound featuring a methoxy group at the 2-position and a nitrile group at the 3-position.[1] This specific arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of more complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] A thorough understanding of its molecular structure is paramount for its effective utilization in drug design and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming the precise atomic arrangement and electronic properties of this molecule.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. It is designed to serve as a vital resource for scientists engaged in research and development, offering not just raw data, but also the underlying principles and experimental considerations for its acquisition and interpretation. The insights provided herein are grounded in established spectroscopic principles and validated through authoritative sources, ensuring a high degree of scientific integrity.

Molecular Structure and Key Spectroscopic Features

A logical starting point for interpreting spectroscopic data is a clear visualization of the molecule's structure and the anticipated spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating methoxy group.

Experimental Protocol: ¹H NMR Spectroscopy [3]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Data Presentation: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | dd | 1H | H-6 |

| ~7.85 | dd | 1H | H-4 |

| ~7.00 | dd | 1H | H-5 |

| ~4.05 | s | 3H | OCH₃ |

Interpretation:

-

The downfield chemical shifts of the aromatic protons are consistent with their attachment to an electron-deficient pyridine ring.[4]

-

The methoxy protons appear as a sharp singlet, as they are not coupled to any other protons.

-

The coupling patterns (doublet of doublets) for the aromatic protons arise from spin-spin coupling with their neighbors.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy [3]

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.

-

Instrumentation: Use a high-field NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C.[5]

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Presentation: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C-2 |

| ~155 | C-6 |

| ~142 | C-4 |

| ~117 | C-5 |

| ~115 | CN |

| ~95 | C-3 |

| ~54 | OCH₃ |

Interpretation:

-

The chemical shifts are in agreement with the expected values for a substituted pyridine ring and a nitrile group.[6][7]

-

The carbon attached to the oxygen (C-2) is significantly deshielded.

-

The nitrile carbon (CN) appears in the characteristic region for this functional group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy [3]

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the solid is pressed against the ATR crystal (e.g., diamond). Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is recorded first, followed by the spectrum of the sample.

-

Data Processing: The sample spectrum is ratioed against the background to obtain the final absorbance or transmittance spectrum.

Data Presentation: IR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (CH₃) |

| ~2225 | Strong | C≡N stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C and C=N stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

Interpretation:

-

The strong absorption at ~2225 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.[8][9]

-

The bands in the 1600-1480 cm⁻¹ region are characteristic of the pyridine ring vibrations.[10]

-

The strong C-O stretching vibration confirms the presence of the methoxy group.[10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structure elucidation.

Experimental Protocol: Mass Spectrometry [3]

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

Data Presentation: MS

| m/z | Relative Intensity (%) | Assignment |

| 134 | 100 | [M]⁺ (Molecular Ion) |

| 119 | 40 | [M - CH₃]⁺ |

| 104 | 60 | [M - CH₂O]⁺ |

| 91 | 35 | [M - HCN - CH₃]⁺ |

| 77 | 25 | [C₅H₃N]⁺ |

Interpretation:

-

The molecular ion peak at m/z 134 confirms the molecular weight of this compound (C₇H₆N₂O).

-

The fragmentation pattern is consistent with the proposed structure, showing losses of the methyl group, formaldehyde, and other characteristic fragments.[11]

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of utilizing multiple spectroscopic techniques for the comprehensive characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a cohesive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the molecular puzzle. For researchers in drug discovery and development, a firm grasp of this spectroscopic data is essential for quality control, reaction monitoring, and understanding the molecule's potential interactions in biological systems. This guide serves as a foundational reference, empowering scientists to confidently utilize and interpret the spectroscopic signature of this important chemical entity.

References

-

The Role of this compound in Fine Chemical Manufacturing. (n.d.). Retrieved from [Link][1]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link][10]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link][5]

-

Clark, J. (2021). Interpreting C-13 NMR Spectra. Chemguide. Retrieved from [Link][6]

-

Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link][4]

-

Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link][7]

-

NIST. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link][11]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. web.pdx.edu [web.pdx.edu]

An In-depth Technical Guide to the Reactivity of the Cyano Group in 2-Methoxynicotinonitrile

Abstract

2-Methoxynicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its chemical behavior is dominated by the interplay of three key structural features: the electron-deficient pyridine ring, the electron-donating 2-methoxy group, and the versatile cyano group at the 3-position. The cyano (nitrile) group, in particular, serves as a linchpin for a diverse array of chemical transformations, acting as a precursor to amines, amides, carboxylic acids, ketones, and heterocyclic systems. This guide provides an in-depth exploration of the cyano group's reactivity in this specific molecular context, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices for key transformations including hydrolysis, reduction, nucleophilic additions, and cycloadditions, providing a robust framework for its synthetic manipulation.

Electronic Landscape of this compound

To understand the reactivity of the cyano group, one must first appreciate the electronic environment of the molecule. The carbon atom of the cyano group is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond.[1][2][3] This electrophilicity is further modulated by the substituents on the pyridine ring.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting an overall electron-withdrawing inductive effect. This effect deactivates the ring towards electrophilic substitution but, more importantly for our topic, it enhances the electrophilic character of the cyano carbon at the 3-position.

-

2-Methoxy Group: The oxygen atom of the methoxy group, positioned ortho to the cyano group, exerts a dual electronic influence. It has an electron-withdrawing inductive effect but a much stronger electron-donating mesomeric (resonance) effect. This donation of electron density into the ring can partially counteract the electron-withdrawing nature of the pyridine nitrogen, subtly tempering the reactivity of the cyano group compared to an unsubstituted nicotinonitrile.

This electronic tug-of-war makes this compound a fascinating substrate, where the cyano group is activated towards nucleophilic attack yet is part of a relatively electron-rich aromatic system.

Key Transformations of the Cyano Group

The cyano group is a versatile functional handle that can be converted into several other important moieties. The following sections detail the primary reaction pathways.

Hydrolysis: Accessing Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid.[2][3][4][5] This process can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with an aqueous acid (e.g., HCl or H₂SO₄). Protonation of the nitrile nitrogen activates the carbon atom toward nucleophilic attack by water. The reaction proceeds through an amide intermediate (2-Methoxynicotinamide) to ultimately yield the carboxylic acid (2-Methoxynicotinic acid) and an ammonium salt.[4][5][6]

-

Alkaline Hydrolysis: Heating the nitrile with an aqueous base (e.g., NaOH) initiates the attack of a hydroxide ion on the electrophilic nitrile carbon. This pathway also forms the amide intermediate, which is then hydrolyzed to the carboxylate salt (e.g., sodium 2-methoxynicotinate).[4][5] Ammonia gas is liberated in this process.[4][6] To obtain the free carboxylic acid, a final acidification step is required.[5][6]

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Add a 6 M solution of hydrochloric acid (10-20 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC or LCMS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration. Otherwise, adjust the pH to the isoelectric point of 2-methoxynicotinic acid to induce precipitation.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-Methoxynicotinic acid.

Caption: General mechanism for acid-catalyzed nitrile hydrolysis.

Reduction: Synthesis of Primary Amines

The reduction of the cyano group to a primary amine (-CH₂NH₂) is a crucial transformation in drug discovery, introducing a basic center into the molecule.[7] This can be achieved using various reducing agents.

-

Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces nitriles to primary amines.[7][8] The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.[1]

-

Catalytic Hydrogenation: This is often the most economical and scalable method.[9] It involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst.[8] Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂).[8][9] Careful selection of catalyst and reaction conditions is vital to prevent the formation of secondary and tertiary amine byproducts.[9]

| Reducing Agent/Catalyst | Typical Conditions | Product | Key Considerations |

| LiAlH₄ | THF or Diethyl Ether, Reflux | (2-methoxy-3-pyridyl)methanamine | Highly reactive, requires anhydrous conditions.[10] |

| H₂ / Raney Nickel | High pressure H₂, Ethanol/Ammonia | (2-methoxy-3-pyridyl)methanamine | Ammonia is often added to suppress secondary amine formation. |

| H₂ / Pd/C | High pressure H₂, Acetic Acid or Ethanol | (2-methoxy-3-pyridyl)methanamine | Can sometimes lead to over-reduction or side reactions.[11] |

| Sodium Borohydride (NaBH₄) | Requires a catalyst (e.g., CoCl₂) | (2-methoxy-3-pyridyl)methanamine | NaBH₄ alone is generally not strong enough to reduce nitriles.[8] |

-

Suspend Lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography.

Nucleophilic Addition of Organometallics: Ketone Synthesis

Organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, can add to the electrophilic carbon of the cyano group.[12] This reaction is a powerful tool for carbon-carbon bond formation.

The initial addition of the organometallic reagent forms an intermediate imine anion (as a magnesium or lithium salt).[12] This intermediate is stable and does not react further with another equivalent of the organometallic reagent. Subsequent aqueous acidic workup hydrolyzes the imine to a ketone. This two-step sequence effectively converts the nitrile into a ketone.

-

In a flame-dried, three-neck flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C.

-

Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via a syringe or an addition funnel.

-

After the addition, allow the reaction to stir at room temperature for several hours or until complete.

-

Quench the reaction by slowly pouring it into a beaker containing ice and dilute aqueous acid (e.g., 1 M HCl).

-

Stir vigorously until the intermediate imine is fully hydrolyzed to the ketone.

-

Transfer the mixture to a separatory funnel, extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography or crystallization.

Caption: Synthesis of ketones from nitriles via Grignard addition.

[3+2] Cycloaddition: Formation of Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is one of the most common and effective methods for synthesizing 5-substituted tetrazoles.[13] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[14][15]

This reaction typically involves heating the nitrile with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid (e.g., ZnCl₂) or an ammonium salt (e.g., NH₄Cl) in a polar aprotic solvent like DMF. The reaction forms the 5-(2-methoxy-3-pyridyl)tetrazole ring system.

-

In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and triethylamine hydrochloride or ammonium chloride (1.5-2.0 eq).

-

Add N,N-dimethylformamide (DMF) as the solvent.

-

Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Acidify the solution with dilute HCl to a pH of ~2-3, which will protonate the tetrazole and cause it to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Caption: Formation of a tetrazole ring via [3+2] cycloaddition.

Conclusion

The cyano group of this compound is a highly valuable and synthetically malleable functional group. Its reactivity, governed by the electronic push-pull between the pyridine nitrogen and the methoxy substituent, allows for predictable and high-yielding transformations into amines, amides, carboxylic acids, ketones, and tetrazoles. A thorough understanding of the mechanisms and experimental conditions detailed in this guide empowers researchers to strategically employ this compound as a key building block in the synthesis of complex molecules for pharmaceutical and materials science applications. Each protocol described herein represents a self-validating system, grounded in established chemical principles, providing a reliable starting point for laboratory execution.

References

-

Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry. Retrieved January 12, 2026, from [Link]

-

Nitrile reduction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Reduction of nitriles. (n.d.). Chemguide. Retrieved January 12, 2026, from [Link]

-

Nakagawa, Y., et al. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters. Retrieved January 12, 2026, from [Link]

-

Preparation of Amines: Reduction of Amides and Nitriles. (2023). JoVE. Retrieved January 12, 2026, from [Link]

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Von Richter reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Ritter Reaction. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]

-

Von Richter reaction. (n.d.). Grokipedia. Retrieved January 12, 2026, from [Link]

-

2H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Ritter Reaction. (n.d.). Chemisty LibreTexts. Retrieved January 12, 2026, from [Link]

-

Ritter reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Von Richter reaction. (n.d.). Wikidocumentaries. Retrieved January 12, 2026, from [Link]

-

Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Kumar, V., et al. (2016). Convergent Three-Component Tetrazole Synthesis. The University of Groningen research portal. Retrieved January 12, 2026, from [Link]

-

Ritter Reaction. (2019). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Sharma, P., et al. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Cycloaddition. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Nucleophilic Addition reactions. (2020). BYJU'S. Retrieved January 12, 2026, from [Link]

-

Yang, T., & Sauve, A. A. (2017). Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology. Current Protocols in Nucleic Acid Chemistry. Retrieved January 12, 2026, from [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

The [3+2] Cycloaddition Reaction. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mechanism of nucleophilic addition reactions. (n.d.). Khan Academy. Retrieved January 12, 2026, from [Link]

-

29.5: Cycloaddition Reactions. (2022). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Reactivity of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Suwunwong, T., et al. (n.d.). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. PubMed Central. Retrieved January 12, 2026, from [Link]

-

The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

-

Yang, T., & Sauve, A. A. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PubMed Central. Retrieved January 12, 2026, from [Link]

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

- Preparation method of 2-hydroxy-4-methylthio butyric acid metal chelate. (n.d.). Google Patents.

-

16.6 Cycloaddition Reactions. (2021). YouTube. Retrieved January 12, 2026, from [Link]

-

Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. (2017). YouTube. Retrieved January 12, 2026, from [Link]

-

Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025). Save My Exams. Retrieved January 12, 2026, from [Link]

-

1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Nitriles. (n.d.). EBSCO Research Starters. Retrieved January 12, 2026, from [Link]

-

Nitriles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. Nitriles | Research Starters | EBSCO Research [ebsco.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

An In-Depth Technical Guide to the Role of the Methoxy Group in 2-Methoxynicotinonitrile Reactivity

Abstract

2-Methoxynicotinonitrile (3-Cyano-2-methoxypyridine) is a highly versatile heterocyclic building block pivotal in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique reactivity is governed by the intricate electronic interplay between the electron-donating methoxy group, the electron-withdrawing nitrile group, and the inherent electronic properties of the pyridine ring. This guide provides a comprehensive analysis of the methoxy group's role in dictating the molecule's reactivity, focusing on its influence on nucleophilic aromatic substitution, electrophilic aromatic substitution, and transformations of the nitrile functionality. By synthesizing mechanistic principles with practical, field-proven protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Molecular Architecture of this compound

This compound is a pyridine derivative characterized by a methoxy (-OCH₃) group at the C2 position and a nitrile (-C≡N) group at the C3 position.[1] This specific arrangement of functional groups on the heterocyclic scaffold creates a molecule with distinct regions of electron density, making it a valuable and reactive intermediate in organic synthesis.[1]

| Property | Value | Reference |

| IUPAC Name | 2-methoxypyridine-3-carbonitrile | [2][3] |

| CAS Number | 7254-34-4 | [1] |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.13 g/mol | [2] |

| Melting Point | 58-62°C | [1] |

| Density | 1.16 g/cm³ | [1] |

The core of its utility lies in the electronic dichotomy of its substituents. The nitrile group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring.[4] Conversely, the methoxy group is a powerful electron-donating group through resonance. This push-pull system is key to understanding the molecule's chemical behavior.

Caption: Structure and key functional groups of this compound.

The Methoxy Group's Electronic Influence on the Pyridine Ring

The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. The methoxy group at the C2 position exerts two opposing electronic effects:

-

Resonance Effect (+R): The oxygen atom's lone pairs can be delocalized into the pyridine ring, increasing electron density, particularly at the ortho (C3) and para (C5) positions relative to the methoxy group. This is a powerful activating effect.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom it is attached to (C2) through the sigma bond. This is a deactivating effect, though generally weaker than the resonance effect.

In concert with the strongly electron-withdrawing nitrile group at C3, the overall electronic landscape is finely tuned. The nitrile group deactivates the entire ring towards electrophilic attack but strongly activates it for nucleophilic attack, especially at the electron-deficient C2, C4, and C6 positions.[4] The methoxy group, while being electron-donating, is positioned at one of these activated sites (C2), making it a prime target for displacement in nucleophilic aromatic substitution reactions.

Role in Nucleophilic Aromatic Substitution (SNAr)

The most significant role of the methoxy group in this compound is as an excellent leaving group in SNAr reactions. The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack at the 2-, 4-, and 6-positions, as the nitrogen atom can stabilize the resulting anionic intermediate (a Meisenheimer complex).[5][6]

The reactivity of this compound in SNAr is enhanced by two key factors:

-

Activation by the Nitrile Group: The potent electron-withdrawing nature of the adjacent nitrile group further lowers the electron density at the C2 position, making it highly electrophilic and susceptible to nucleophilic attack.

-

Stabilization of the Leaving Group: The methoxide anion (CH₃O⁻) is a relatively stable leaving group.

The general mechanism involves the attack of a nucleophile at the C2 position, forming a tetrahedral Meisenheimer intermediate. The negative charge in this intermediate is delocalized across the ring and, crucially, onto the electronegative nitrogen atom and the nitrile group, providing significant stabilization. The subsequent departure of the methoxide ion restores the aromaticity of the ring.

Caption: General workflow for SNAr on this compound.

Protocol: SNAr Displacement with an Amine

This protocol describes a representative SNAr reaction where the methoxy group is displaced by a primary amine, a common transformation in the synthesis of pharmaceutical scaffolds.

Objective: To synthesize 2-(methylamino)nicotinonitrile from this compound.

Materials:

-

This compound (1.0 eq)

-

Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF, 2.0-3.0 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO))

-

Stir bar, round-bottom flask, condenser, and heating mantle

-

Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent (e.g., THF, ~0.5 M concentration).

-

Expertise Note: Anhydrous conditions are crucial to prevent side reactions, such as hydrolysis of the nitrile group, especially if heating is required. DMSO can be used for less reactive amines due to its high boiling point and ability to solvate cations, enhancing nucleophilicity.

-

-

Addition of Nucleophile: Slowly add the methylamine solution (2.0-3.0 eq) to the stirring solution at room temperature.

-

Expertise Note: Using an excess of the amine nucleophile drives the reaction to completion according to Le Châtelier's principle.

-

-

Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60°C or reflux) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Trustworthiness Note: The aqueous washes are essential to remove the excess amine and any inorganic byproducts, ensuring a cleaner crude product for purification.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(methylamino)nicotinonitrile.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Role in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the ring nitrogen, which lowers the electron density and can be protonated under acidic reaction conditions.[7] However, the presence of the strongly activating methoxy group can facilitate EAS.

The methoxy group's role is to:

-

Activate the Ring: Its powerful +R effect increases the electron density of the ring, counteracting the deactivating effect of the nitrogen and the nitrile group.

-

Direct the Electrophile: As an ortho, para-director, the methoxy group directs incoming electrophiles to the C3 and C5 positions.

However, the nitrile group is a strong deactivating, meta-directing group. The regiochemical outcome of an EAS reaction is therefore a result of these competing directing effects.

-

Position C3: Ortho to the activating -OCH₃ group, but occupied by the -CN group.

-

Position C4: Meta to the activating -OCH₃ group and ortho to the deactivating -CN group. This position is deactivated.

-

Position C5: Para to the activating -OCH₃ group and meta to the deactivating -CN group. This position is the most likely site for electrophilic attack.

-

Position C6: Ortho to the ring nitrogen, making it highly electron-deficient and unfavorable for EAS.

Therefore, electrophilic substitution, if it occurs, is strongly favored at the C5 position .

Caption: Analysis of regioselectivity for electrophilic aromatic substitution.

Influence on Nitrile Group Reactivity

The methoxy group has an indirect but notable electronic influence on the reactivity of the nitrile functionality. The nitrile carbon is electrophilic and susceptible to attack by nucleophiles.[8][9] Common transformations include:

-

Reduction with reagents like LiAlH₄ to a primary amine.[8][9]

-

Addition of organometallics (e.g., Grignard reagents) to form ketones after hydrolysis.[8][10]

The electron-donating methoxy group increases the overall electron density of the ring system. This can slightly reduce the electrophilicity of the nitrile carbon compared to a nitrile on a more electron-deficient ring. Consequently, harsher reaction conditions (e.g., higher temperatures or stronger acids/bases for hydrolysis) may be required compared to nicotinonitriles bearing electron-withdrawing groups.

Protocol: Acid-Catalyzed Hydrolysis of the Nitrile Group

Objective: To synthesize 2-methoxynicotinic acid from this compound.

Materials:

-

This compound (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Water

-

Stir bar, round-bottom flask, condenser, heating mantle

-

Standard workup reagents (e.g., sodium hydroxide for neutralization, ethyl acetate for extraction)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a condenser, combine this compound (1.0 eq) with an excess of aqueous acid (e.g., 6 M H₂SO₄).

-

Heating: Heat the mixture to reflux (typically >100°C) and maintain for several hours (e.g., 6-24 h). Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the intermediate amide.

-

Workup: Cool the reaction mixture in an ice bath. Carefully neutralize the acid by slowly adding a saturated solution of a base, such as sodium hydroxide or sodium bicarbonate, until the pH is approximately neutral. The product, 2-methoxynicotinic acid, may precipitate at its isoelectric point.

-

Trustworthiness Note: Careful, slow neutralization is critical to control the exothermic reaction and prevent decomposition. The pH must be adjusted precisely to maximize the precipitation and recovery of the amphoteric amino acid product.

-

-

Isolation: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If the product remains in solution, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure of 2-methoxynicotinic acid via ¹H NMR, ¹³C NMR, and comparison to literature data.

Conclusion

The methoxy group in this compound is a critical determinant of the molecule's reactivity profile. Its primary and most synthetically valuable role is to serve as an efficient leaving group in nucleophilic aromatic substitution reactions, enabled by the powerful activation provided by the adjacent nitrile group and the inherent properties of the pyridine ring. While its activating, ortho, para-directing nature can facilitate electrophilic aromatic substitution at the C5 position, this pathway is often less favorable than SNAr. Finally, its electron-donating character subtly modulates the reactivity of the nitrile group itself. A thorough understanding of these roles is essential for any scientist aiming to effectively utilize this versatile building block in the design and synthesis of novel chemical entities.

References

- The Role of this compound in Fine Chemical Manufacturing. (n.d.). Google Cloud.

- Aromatic Nitriles Definition. (n.d.). Fiveable.

- Linskens, M. A., et al. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Semantics Scholar.

- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). PMC - NIH.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.

- Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. (n.d.). PMC - PubMed Central.

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Royal Society of Chemistry.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.

- This compound | CAS 7254-34-4 | Supplier. (n.d.). Benchchem.

- Reactivity of Nitriles. (2023). Chemistry LibreTexts.

- This compound | 7254-34-4. (n.d.). J&K Scientific LLC.

- Pyridine rings can also under electrophilic arom

- Chemistry of Nitriles. (2023). OpenStax.

- How do electron donating substituents affect the electronic structure... (n.d.). RSC Publishing.

- Pyridine rings can also under electrophilic arom

- Chemistry of Nitriles. (2025). LibreTexts.

- Reactions of Nitriles. (n.d.). Chemistry Steps.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.

- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives... (n.d.). New Journal of Chemistry (RSC Publishing).

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. fiveable.me [fiveable.me]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Strategic Application of 2-Methoxynicotinonitrile in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Pyridine Building Block

In the intricate tapestry of medicinal chemistry, the pyridine scaffold stands as a privileged structure, forming the core of numerous approved therapeutics.[1] Within this vast chemical space, 2-Methoxynicotinonitrile, a seemingly simple substituted pyridine, has emerged as a strategic and versatile building block. Its unique arrangement of a methoxy, a nitrile, and a pyridine nitrogen atom provides a rich platform for diverse chemical transformations, enabling the construction of complex molecular architectures with significant therapeutic potential. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core applications of this compound, moving beyond a mere catalog of reactions to a deeper exploration of its strategic value in the synthesis of bioactive molecules. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and illustrate the journey from this foundational scaffold to compounds with demonstrable biological activity.

Physicochemical Properties and Synthetic Versatility of this compound

This compound, also known as 3-Cyano-2-methoxypyridine (CAS: 7254-34-4), is a crystalline solid with a melting point in the range of 58-62°C. Its molecular structure presents a unique convergence of reactive sites that underpin its utility as a versatile intermediate in organic synthesis. The pyridine ring itself offers a site for electrophilic and nucleophilic aromatic substitution, while the nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles. The methoxy group, positioned ortho to the nitrogen, can act as a directing group and can be cleaved to reveal a hydroxypyridine moiety, further expanding the synthetic possibilities.

This strategic arrangement of functional groups makes this compound a sought-after precursor in the synthesis of a wide array of more complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[2]

Core Synthetic Transformations and Mechanistic Considerations

The true power of this compound in medicinal chemistry lies in its ability to participate in a variety of powerful cross-coupling and functional group interconversion reactions. These transformations allow for the controlled and efficient elaboration of the pyridine core, leading to the rapid generation of diverse compound libraries for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl Scaffolds

One of the most powerful applications of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl partners, creating the biaryl motifs that are prevalent in many kinase inhibitors and other targeted therapies.

dot

Caption: Generalized Suzuki-Miyaura coupling of a 2-halonicotinonitrile derivative.

While this compound itself does not directly participate as the halide partner, it serves as a precursor to the necessary 2-halonicotinonitriles (e.g., 2-chloro- or 2-bromonicotinonitrile) through established synthetic routes. The subsequent Suzuki coupling provides a powerful method for introducing molecular diversity at the 2-position of the pyridine ring.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halonicotinonitrile Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-halonicotinonitrile with an arylboronic acid.[3][4][5]

Materials:

-

2-Halonicotinonitrile (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halonicotinonitrile, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl nicotinonitrile.

Causality Behind Experimental Choices:

-